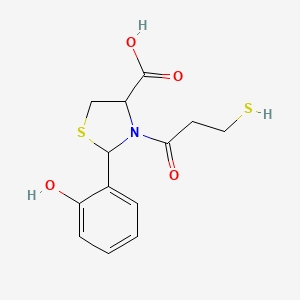
4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-
説明
Rentiapril is an angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity.
生物活性
4-Thiazolidinecarboxylic acid, specifically the derivative 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-, has garnered attention in recent research due to its diverse biological activities. This compound belongs to a class of thiazolidine derivatives that have shown promise in various therapeutic applications, including antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and mercapto and hydroxy substituents. These functional groups are believed to contribute significantly to its biological properties.
1. Antioxidant Activity
Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that certain synthesized thiazolidine-4-carboxylic acid analogs showed substantial antioxidant activity, with some compounds achieving IC50 values comparable to established antioxidants like ascorbic acid . The presence of hydroxyl and methoxy groups on the benzene rings enhances the interaction with reactive oxygen species (ROS), thereby improving their antioxidant capacity .
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The derivative 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- has been evaluated for its tyrosinase inhibitory potential. In vitro studies revealed that some derivatives exhibited IC50 values around 16.5 µM, which is competitive with kojic acid, a known tyrosinase inhibitor . Structural modifications at specific positions on the thiazolidine nucleus were found to enhance inhibitory activity.
3. Antimicrobial Activity
Thiazolidine derivatives have also demonstrated antimicrobial properties. A series of thiazolidine compounds were tested against various bacterial strains, showing moderate to good activity against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
4. Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored in several studies. For instance, compounds derived from thiazolidine structures have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through both intrinsic and extrinsic pathways . The ability of these compounds to inhibit cell proliferation suggests they could be developed into effective anticancer agents.
Case Study 1: Tyrosinase Inhibition
In a study focused on the synthesis of novel thiazolidine derivatives, researchers reported that modifications at the 2 and 4 positions of the thiazolidine ring significantly affected tyrosinase inhibition. Compounds with hydroxyl groups at these positions exhibited enhanced inhibitory effects compared to their methoxy counterparts .
Case Study 2: Anticancer Mechanism
Another investigation into the anticancer properties of thiazolidine derivatives revealed that specific compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cell lines .
Research Findings Summary Table
特性
IUPAC Name |
2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDUMDXSRLRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868597 | |
| Record name | 2-(2-Hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72679-47-1 | |
| Record name | Rentiapril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














